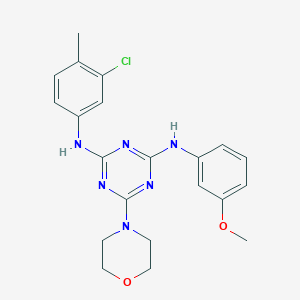
N2-(3-chloro-4-methylphenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N2-(3-chloro-4-methylphenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H23ClN6O2 and its molecular weight is 426.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N2-(3-chloro-4-methylphenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent.
Chemical Structure and Properties
The compound features a triazine core with two distinct aromatic substituents and a morpholino group that enhances its solubility and biological activity. The structural formula can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H21ClN6O
- Molecular Weight : 372.86 g/mol
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity is primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth and proliferation.
- Mechanism of Action :
- The compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth. Inhibition of this pathway can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
- In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, IC50 values reported are 0.20 μM for A549, 1.25 μM for MCF-7, and 1.03 μM for HeLa .
Inhibition Studies
The compound has shown selective inhibition of certain kinases involved in cancer progression:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 0.20 | PI3K/mTOR inhibition |
| MCF-7 | 1.25 | Akt phosphorylation suppression |
| HeLa | 1.03 | Cell cycle arrest |
These findings suggest that this compound could be a promising candidate for further development in targeted cancer therapies.
Case Study 1: In Vivo Efficacy
A study conducted on xenograft models demonstrated that the compound significantly reduced tumor size when administered intravenously. The results indicated that it not only inhibited tumor growth but also induced apoptosis in tumor cells through upregulation of pro-apoptotic factors like BAX and downregulation of anti-apoptotic factors like Bcl-2 .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has revealed that modifications to the morpholino group can significantly affect solubility and biological activity. For example, derivatives with enhanced morpholino substituents displayed improved binding affinity to target proteins involved in cancer progression .
Eigenschaften
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-4-N-(3-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-14-6-7-16(13-18(14)22)24-20-25-19(23-15-4-3-5-17(12-15)29-2)26-21(27-20)28-8-10-30-11-9-28/h3-7,12-13H,8-11H2,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBRWXJQVCTLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)OC)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














